molecular formula C6H6O3 B12315672 rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione

rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B12315672
M. Wt: 126.11 g/mol
InChI Key: JIKCCJNIXCEKAW-UHFFFAOYSA-N
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Description

rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research. This compound is characterized by its three-dimensional, rigid framework, which can influence its reactivity and interactions with other molecules.

Preparation Methods

The synthesis of rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of suitable precursors under photochemical conditions. This method allows for the formation of the bicyclic structure with high specificity. Industrial production methods may involve scaling up these reactions using specialized equipment to ensure consistent yields and purity.

Chemical Reactions Analysis

rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or nucleophiles.

Scientific Research Applications

rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a useful probe for studying enzyme-substrate interactions and other biochemical processes.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, where its rigid structure can impart desirable properties.

Mechanism of Action

The mechanism by which rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione exerts its effects depends on its specific interactions with molecular targets. Its rigid structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the context of its use, whether in biochemical assays or therapeutic applications.

Comparison with Similar Compounds

rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione can be compared to other bicyclic compounds such as:

    rac-(1R,5S)-1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione: This compound has a similar bicyclic structure but contains a nitrogen atom, which can influence its reactivity and interactions.

    rac-(1R,5S)-1-ethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione: This compound has an ethyl group instead of a methyl group, which can affect its chemical properties and applications.

The uniqueness of this compound lies in its specific structural features and the resulting chemical behavior, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

IUPAC Name

1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione

InChI

InChI=1S/C6H6O3/c1-6-2-3(6)4(7)9-5(6)8/h3H,2H2,1H3

InChI Key

JIKCCJNIXCEKAW-UHFFFAOYSA-N

Canonical SMILES

CC12CC1C(=O)OC2=O

Origin of Product

United States

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